Diethanolamine cetyl phosphate Diethanolamine cetyl phosphate
Brand Name: Vulcanchem
CAS No.: 61693-41-2
VCID: VC19385323
InChI: InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2
SMILES:
Molecular Formula: C20H46NO6P
Molecular Weight: 427.6 g/mol

Diethanolamine cetyl phosphate

CAS No.: 61693-41-2

Cat. No.: VC19385323

Molecular Formula: C20H46NO6P

Molecular Weight: 427.6 g/mol

* For research use only. Not for human or veterinary use.

Diethanolamine cetyl phosphate - 61693-41-2

Specification

CAS No. 61693-41-2
Molecular Formula C20H46NO6P
Molecular Weight 427.6 g/mol
IUPAC Name hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol
Standard InChI InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2
Standard InChI Key GKKMCECQQIKAHA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO

Introduction

Chemical Identity and Structural Characteristics

Diethanolamine cetyl phosphate (CAS 61693-41-2, 69331-39-1) is an organophosphate salt formed by neutralizing cetyl phosphate with diethanolamine. Its molecular formula is C₂₀H₄₆NO₆P, with a molecular weight of 427.6 g/mol . The structure comprises a hydrophobic cetyl chain (C₁₆H₃₃) linked to a hydrophilic diethanolamine-phosphate group, enabling dual solubility in polar and nonpolar media .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₄₆NO₆P
Molecular Weight427.6 g/mol
SolubilityDispersible in water, oils
Critical Micelle Conc.0.01–0.1 mM (estimated)
pH Stability5.0–8.5

This amphiphilicity underpins DECP’s functionality as a surfactant, reducing interfacial tension between immiscible phases .

Synthesis and Industrial Production

DECP is synthesized via a two-step process:

  • Esterification: Cetyl alcohol reacts with pyrophosphoric acid (H₄P₂O₇) in cyclohexane at 70–85°C to form cetyl phosphate esters .

  • Neutralization: The acidic cetyl phosphate is neutralized with diethanolamine, yielding DECP .

Table 2: Optimized Reaction Conditions (Patent WO2018002073A1 )

ParameterSpecification
SolventCyclohexane
Temperature75°C ± 5
Molar Ratio (Cetyl:PPA)1:3.5–2.5
PurificationMethanol recrystallization

Post-synthesis, the product contains 70–85% monocetyl phosphate, 5–10% dicetyl phosphate, and <12 ppm heavy metals . Advanced quality control employs gas chromatography (GC-FID) and titration to verify composition .

Functional Applications in Consumer Products

DECP’s surfactant properties make it indispensable in:

Cosmetics and Personal Care

DECP stabilizes emulsions in shampoos, conditioners, and sunscreens. For example, it enhances the texture of Amphisol® L, a commercial emulsifier . Its low irritation potential compared to sodium lauryl sulfate has driven adoption in sensitive-skin formulations .

Pharmaceuticals

In topical creams, DECP improves drug solubility and skin permeability. Patents describe its use in transdermal delivery systems for corticosteroids .

Table 3: Marketed Products Containing DECP

Product CategoryExample Brands
MoisturizersCetaphil®, Eucerin®
SunscreenLa Roche-Posay Anthelios®
Hair ConditionersPantene Pro-V®

Innovations in Synthesis and Formulation

Recent patents prioritize reducing impurities:

  • Chlorine-Free Processes: Substituting chlorinated solvents with cyclohexane cuts organochlorine residues to undetectable levels .

  • Enhanced Purity: Modern batches contain <0.7% inorganic phosphate and <12 ppm heavy metals, improving safety profiles .

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